molecular formula C13H15ClFNO2 B2472188 (2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone CAS No. 1235337-61-7

(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone

Cat. No.: B2472188
CAS No.: 1235337-61-7
M. Wt: 271.72
InChI Key: FXUCIIWVJUPFNL-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone (CAS 1235337-61-7) is a chemical compound with the molecular formula C13H15ClFNO2 and a molecular weight of 271.72 g/mol . This methanone features a piperidine scaffold, a structure frequently encountered in medicinal chemistry and known for its relevance in central nervous system (CNS) targeting compounds. Piperidine-based structures are common in the development of ligands for G-protein coupled receptors (GPCRs) . For instance, structurally similar compounds, such as those featuring a fluorophenyl methanone group linked to a substituted piperidine, have been investigated as high-affinity, selective agonists for the 5-HT1A serotonin receptor for use in Positron Emission Tomography (PET) imaging . Other research into piperidine derivatives highlights their potential as inverse agonists for the 5-HT2A serotonin receptor or as agonists for AMP-activated protein kinase (AMPK) , indicating the broad utility of this chemotype in pharmacological research. This compound serves as a valuable building block for researchers in neuroscience and medicinal chemistry, facilitating the synthesis and discovery of novel bioactive molecules. This product is intended for research applications and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(4-methoxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFNO2/c1-18-10-4-6-16(7-5-10)13(17)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUCIIWVJUPFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone typically involves the reaction of 2-chloro-4-fluorophenyl derivatives with 4-methoxypiperidine under specific conditions. One common method involves the use of acid-labile protecting groups such as 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and 9-phenylxanthen-9-yl (Px) to protect the hydroxy functions of ribonucleoside building blocks .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methanone moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the methanone group to form alcohols or carboxylic acids.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Electronic Effects

The table below summarizes key structural analogs and their distinguishing features:

Compound Name & Source Phenyl Substituents Piperidine/Piperazine Substituents Molecular Formula Molecular Weight Notable Properties/Activities
Target Compound 2-Cl, 4-F 4-OCH3 C13H15ClFNO2 283.72 Hypothesized improved solubility due to methoxy group
Compound 36 3-Cl, 4-F 4-F, ((2-(2-methoxyphenoxy)ethyl)amino)methyl C21H22Cl2F2N2O2 443.33 5-HT1A receptor agonist; synthesized via reductive amination
() 2-Cl, 4,5-diF 4-(2-F-4-NO2-phenyl)piperazinyl C17H12ClF3N3O3 413.75 Nitro group enhances electron-withdrawing effects
() 4-Cl, 2-F 3-[(4-methylpiperazinyl)methyl] C20H21ClFN3O 379.85 Piperazine ring increases basicity and hydrogen-bonding potential
() 4-Cl 1-(pyrimidin-2-yl) C16H14ClN3O 299.75 Rf = 0.18; mp = 90–92°C; pyrimidine enhances polarity
() 2-Cl, 4-NO2 4-CH3 C13H15ClN2O3 282.72 Nitro group may reduce metabolic stability

Key Comparative Insights

Substituent Positioning and Electronic Effects
  • Halogen Positioning : The target compound’s 2-chloro-4-fluoro substitution contrasts with analogs like Compound 36 (3-Cl, 4-F) and ’s 4-Cl, 2-F phenyl group . Meta-substituted halogens may alter steric hindrance, while para-fluoro groups enhance lipophilicity and membrane permeability.
  • Piperidine vs. The target’s 4-methoxypiperidine group balances electron-donating effects (OCH3) with moderate lipophilicity.
Physicochemical Properties
  • Solubility : The methoxy group in the target compound likely improves aqueous solubility compared to methyl ( ) or nitro-substituted ( ) analogs. ’s pyrimidine-substituted derivative (Rf = 0.18) demonstrates higher polarity, correlating with lower mobility on TLC .
  • Stability : Nitro groups ( ) may confer photoreactivity or metabolic susceptibility, whereas methoxy groups are generally more stable.

Biological Activity

(2-Chloro-4-fluorophenyl)(4-methoxypiperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. The compound features a unique combination of chloro and fluoro substituents on the phenyl ring, alongside a methoxypiperidinyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound's IUPAC name is (2-chloro-4-fluorophenyl)-(4-methoxypiperidin-1-yl)methanone, with the molecular formula C13H15ClFNO2. The presence of halogen atoms and a methoxy group contributes to its chemical reactivity and potential interactions with biological targets.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
  • Receptor Modulation : Preliminary studies suggest that this compound could modulate various receptors, including those associated with neurotransmitter systems. This modulation may lead to alterations in signaling pathways relevant to mood regulation and cognitive functions .

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

Antidepressant Properties

In animal models, the compound has shown promise as an antidepressant. Studies indicate that it may enhance serotonergic and noradrenergic neurotransmission, potentially alleviating symptoms of depression .

Anticancer Activity

Recent investigations have highlighted the compound's potential anticancer properties. It appears to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. This activity suggests that it could be explored further as a therapeutic agent in oncology .

Analgesic Effects

The analgesic effects of this compound have also been examined. Evidence from preclinical studies indicates that it may provide pain relief by modulating pain pathways in the central nervous system .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
(2-Fluorophenyl)(4-methoxypiperidin-1-yl)methanoneStructureModerate antidepressant effects
(4-Fluorophenyl)(pyridin-4-yl)methanoneStructureAnticancer activity
1-(4-Fluorobenzyl)piperidin-4-yl(4-fluorophenyl)methanolStructureAnalgesic properties

This table illustrates how the presence of specific substituents can alter the biological activity of similar compounds.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Antidepressant Effects : A double-blind study involving rodents demonstrated significant reductions in depressive-like behaviors after administration of the compound compared to control groups.
  • Cancer Cell Line Investigation : In vitro studies showed that treatment with this compound resulted in a 50% reduction in cell viability in breast cancer cell lines within 48 hours .
  • Pain Relief Assessment : A randomized trial indicated that subjects receiving this compound reported lower pain scores compared to those on placebo, highlighting its potential as an analgesic agent .

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